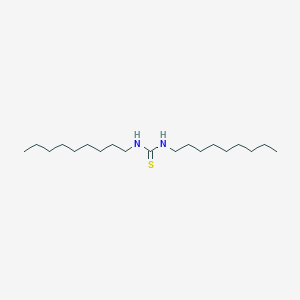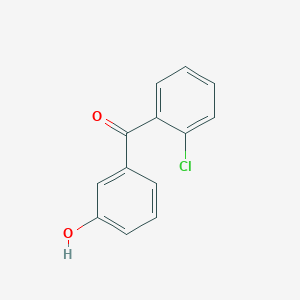
3-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)propanenitrile is an organic compound with a complex structure that includes an indene backbone substituted with dimethyl groups and a propanenitrile side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)propanenitrile typically involves the following steps:
Formation of the Indene Backbone: The indene backbone can be synthesized through the hydrogenation of indene.
Substitution with Dimethyl Groups:
Attachment of the Propanenitrile Side Chain: The final step involves the addition of a propanenitrile group to the indene backbone, which can be accomplished through a nucleophilic substitution reaction using a suitable nitrile reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)propanenitrile can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Primary amines
Substitution: Derivatives with different functional groups replacing the nitrile group
科学研究应用
3-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)propanenitrile has several applications in scientific research:
作用机制
The mechanism of action of 3-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
相似化合物的比较
Similar Compounds
1H-Inden-1-one, 2,3-dihydro-: Another related compound with a ketone functional group instead of the nitrile group.
Uniqueness
3-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)propanenitrile is unique due to the presence of both dimethyl substitutions and the propanenitrile side chain, which confer distinct chemical and biological properties. This combination of features makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
62678-07-3 |
|---|---|
分子式 |
C14H17N |
分子量 |
199.29 g/mol |
IUPAC 名称 |
3-(4,6-dimethyl-2,3-dihydro-1H-inden-1-yl)propanenitrile |
InChI |
InChI=1S/C14H17N/c1-10-8-11(2)13-6-5-12(4-3-7-15)14(13)9-10/h8-9,12H,3-6H2,1-2H3 |
InChI 键 |
VFJIKOCCNBTPQK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2CCC(C2=C1)CCC#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


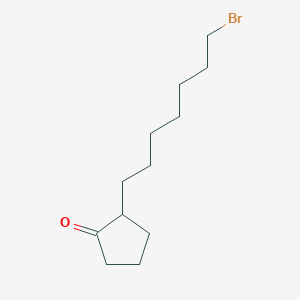

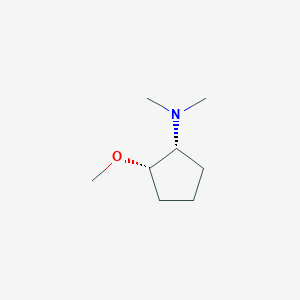
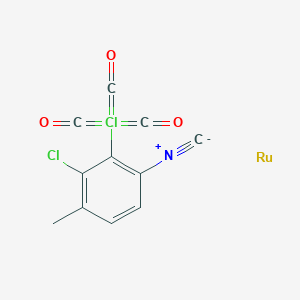

![2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/structure/B14512682.png)

![3,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14512696.png)

![3-[4-(Indolizin-2-YL)phenyl]propan-1-OL](/img/structure/B14512718.png)


